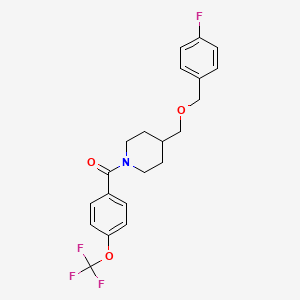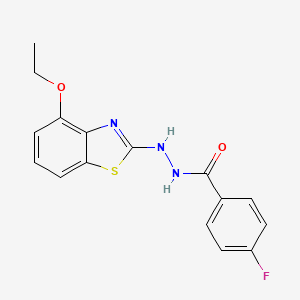
5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23FN2O5 and its molecular weight is 414.433. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrroles as Inhibitors
Research on similar pyrrole compounds has shown their efficacy as inhibitors of p38 kinase. For instance, derivatives of pyrroles have been investigated for their potential to reduce inflammation in models of arthritis, highlighting the anti-inflammatory applications of such compounds (S. D. de Laszlo et al., 1998).
Synthesis and Characterization
The synthesis and characterization of pyrrole derivatives have been widely studied. A specific study on a pyrrole chalcone derivative demonstrated its synthesis through aldol condensation, with its structure confirmed by various spectroscopic analyses (R. N. Singh et al., 2014). Another study focused on the interaction of 3H-furan-2-ones and 4-oxobutanoic acids, revealing the formation of complex heterocyclic compounds and providing insights into the reaction mechanisms and substrate structure effects (Olga A. Amalʼchieva et al., 2022).
Structural Insights and Reactivity
Further studies have elaborated on the structural aspects and reactivity of similar compounds. For example, the synthesis of a compound featuring a spiro[indole-3,2'-pyrrolidin] structure was reported, with its crystal structure revealing significant planarity and stabilizing interactions within the molecule (Ratika Sharma et al., 2013). Another study described the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles, highlighting their potential for generating heterocyclic compounds with varied functional groups (A. Krutošíková et al., 2001).
Biological Activity
The biological activity of pyrrole and morpholinophenyl derivatives has also been explored. A study on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups reported significant larvicidal activity against certain larvae, indicating potential applications in pest control (S. Gorle et al., 2016).
Catalysis and Molecular Modeling
Catalysis and molecular modeling studies on novel chalcone derivatives, including those with furan carbonyl groups, have been conducted to assess their antioxidant properties, demonstrating the versatility of these compounds in medicinal chemistry (G. Prabakaran et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5/c23-16-6-4-15(5-7-16)19-18(20(26)17-3-1-12-30-17)21(27)22(28)25(19)9-2-8-24-10-13-29-14-11-24/h1,3-7,12,19,27H,2,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGROVRGFJFBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

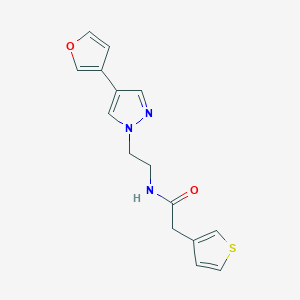
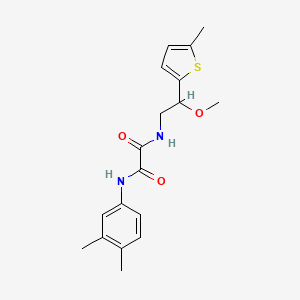
![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)
![N-[2-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide](/img/structure/B2800426.png)
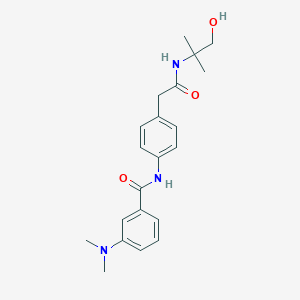
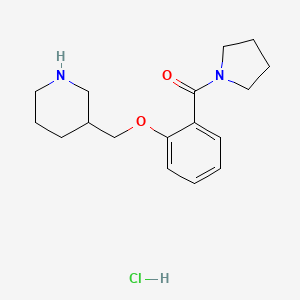
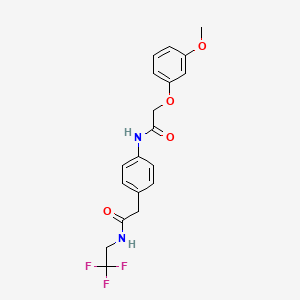
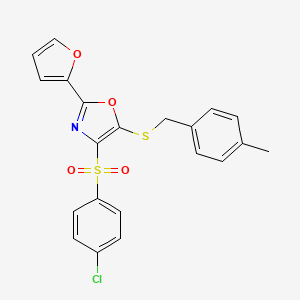


![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)
![N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2800442.png)
